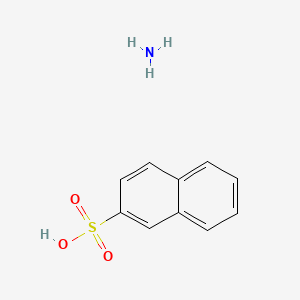
1,1-Diethoxy-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-2-pentene: is an organic compound with the molecular formula C9H18O2 . It is a type of acetal, specifically a diethyl acetal of pentanal. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-pentene can be synthesized through the acetalization of pentanal with ethanol in the presence of an acid catalyst. The reaction typically involves mixing pentanal and ethanol in a molar ratio, followed by the addition of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where pentanal and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Diethoxy-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted acetals depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-2-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetals and their derivatives.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxy-2-pentene involves its reactivity as an acetal. In acidic conditions, the compound can undergo hydrolysis to form the corresponding aldehyde and ethanol. This reaction is catalyzed by protonation of the acetal oxygen, followed by cleavage of the carbon-oxygen bond. The aldehyde formed can then participate in further chemical reactions, making this compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethoxy-2-pentene: Similar in structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-2-butene: Similar acetal structure but with a shorter carbon chain.
1,1-Diethoxy-3-pentene: Similar structure but with the double bond in a different position.
Uniqueness: 1,1-Diethoxy-2-pentene is unique due to its specific combination of ethoxy groups and the position of the double bond. This gives it distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
33498-40-7 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(E)-1,1-diethoxypent-2-ene |
InChI |
InChI=1S/C9H18O2/c1-4-7-8-9(10-5-2)11-6-3/h7-9H,4-6H2,1-3H3/b8-7+ |
InChI-Schlüssel |
LMEVRZONMYHVAF-BQYQJAHWSA-N |
Isomerische SMILES |
CC/C=C/C(OCC)OCC |
Kanonische SMILES |
CCC=CC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


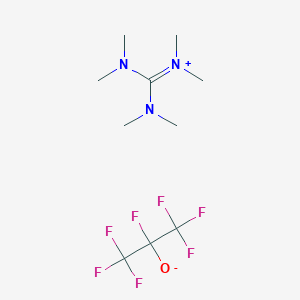
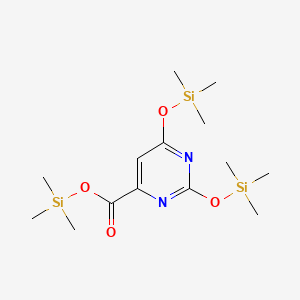
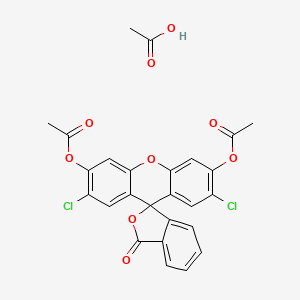
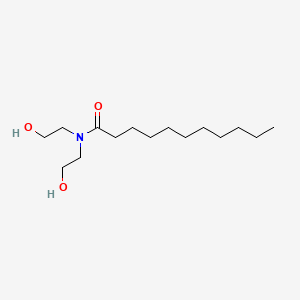
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
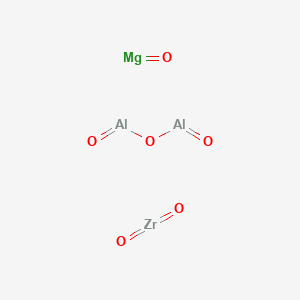
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
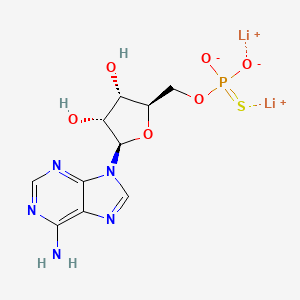
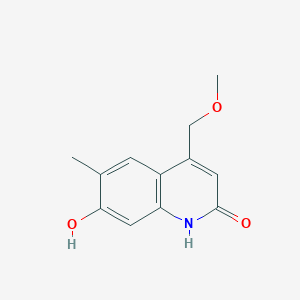
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)

